molecular formula C13H16F3NO B6616719 4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine CAS No. 1004853-47-7

4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine

Cat. No. B6616719
CAS RN: 1004853-47-7
M. Wt: 259.27 g/mol
InChI Key: VXWKIRFMKQFNPM-UHFFFAOYSA-N
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Description

4-[4-Methoxy-2-(trifluoromethyl)phenyl]piperidine (4-MTPP) is an organic compound belonging to the class of piperidines. It is a colorless liquid with a molecular weight of 230.2 g/mol, and a boiling point of 84-86°C. 4-MTPP is used in a variety of scientific research applications, including drug synthesis, biochemical and physiological studies, and laboratory experiments.

Scientific Research Applications

4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine is used in a variety of scientific research applications. It is used as a starting material in the synthesis of various drugs, such as the anti-depressant drug tianeptine, the anti-anxiety drug etifoxine, and the anti-inflammatory drug zaltoprofen. It is also used in biochemical and physiological studies, such as the study of the effects of this compound on the GABA-A receptor, a type of neurotransmitter receptor in the brain. Additionally, this compound is used in laboratory experiments to study the structure and properties of organic compounds.

Mechanism of Action

4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine acts as an agonist at the GABA-A receptor, which is a type of neurotransmitter receptor located in the brain. When this compound binds to the GABA-A receptor, it activates the receptor and increases the amount of the neurotransmitter GABA, which has a calming effect on the brain.
Biochemical and Physiological Effects
The binding of this compound to the GABA-A receptor produces a variety of biochemical and physiological effects. It has been shown to decrease anxiety, reduce pain perception, and improve cognitive function. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant effects, and it has been shown to protect against neuronal damage.

Advantages and Limitations for Lab Experiments

4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine is a useful compound for laboratory experiments due to its ability to act as an agonist at the GABA-A receptor. It is relatively easy to synthesize, and it is stable at room temperature. Additionally, this compound is soluble in most organic solvents, making it easier to handle in the laboratory. However, this compound is toxic in high concentrations and should be handled with caution.

Future Directions

There are a variety of potential future directions for research involving 4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine. These include further exploration of its effects on the GABA-A receptor, further investigation of its anti-inflammatory and anti-oxidant effects, and studies on its potential use as a therapeutic agent for the treatment of neurological disorders. Additionally, further research could be done to explore the potential use of this compound in the synthesis of novel drugs, and to explore its potential use as a starting material in the synthesis of other organic compounds.

Synthesis Methods

4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine is synthesized through a multi-step process starting with the reaction of 4-methoxybenzaldehyde with piperidine in the presence of an acid catalyst. This reaction produces 4-methoxypiperidine, which is then reacted with trifluoromethylbenzene to form this compound.

properties

IUPAC Name

4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO/c1-18-10-2-3-11(9-4-6-17-7-5-9)12(8-10)13(14,15)16/h2-3,8-9,17H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWKIRFMKQFNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CCNCC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1004853-47-7
Record name 4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine
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